Phosphinic acid, (p-nitrophenyl)phenyl-
Description
Structure
3D Structure
Properties
CAS No. |
5435-78-9 |
|---|---|
Molecular Formula |
C12H10NO4P |
Molecular Weight |
263.19 g/mol |
IUPAC Name |
(4-nitrophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H10NO4P/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H,(H,16,17) |
InChI Key |
CNYJITNRCDYLCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies for Phosphinic Acid, P Nitrophenyl Phenyl and Its Analogues
Direct Synthetic Approaches to Phosphinic Acids and Esters
The direct formation of the P-O bond in aryl phosphinates can be achieved through several methodologies, including the reaction of phosphinic acid precursors with nitrophenols and the use of coupling agents to facilitate condensation.
Reactions of Phosphinic Acid Precursors with Nitrophenols
The synthesis of phosphinic esters can be approached by reacting phosphinic chlorides with alcohols or phenols. scispace.com This traditional method involves a nucleophilic substitution at the phosphorus center. In a typical procedure, a phosphinic chloride, such as phenylphosphinic chloride, would be reacted with p-nitrophenol in the presence of a base (e.g., a tertiary amine) to neutralize the hydrochloric acid byproduct. scispace.com The use of a polar solvent is common in these reactions. scispace.com
While direct esterification of phosphinic acids with alcohols or phenols is generally not feasible under conventional heating, the use of microwave irradiation has been shown to facilitate this transformation. researchgate.net Another approach involves the alkylating esterification of phosphinic acids using alkyl halides, which can be promoted by phase transfer catalysis. researchgate.net
A more direct route to aryl H-phosphinic acids involves the palladium-catalyzed cross-coupling reaction of anilinium hypophosphite with aryl halides. nih.gov While this method directly forms a P-C bond, subsequent esterification with p-nitrophenol would be required to obtain the target compound.
Coupling Agent-Mediated Condensation Reactions
To overcome the low reactivity of phosphinic acids in direct esterification, activating agents are often employed. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are effective for this purpose. scispace.com The reaction involves the activation of the phosphinic acid by DCC, followed by nucleophilic attack by the hydroxyl group of the nitrophenol. The addition of a catalyst, like N,N-dimethylaminopyridine (DMAP), is often necessary to achieve good yields. scispace.com
Another powerful activating agent is the T3P® reagent (Propylphosphonic anhydride), which can convert phosphinic acids into more reactive intermediates that readily react with O- and N-nucleophiles. researchgate.net Organophosphorus compounds, specifically those cycling between P(III) and P(V) oxidation states, can also catalyze the dehydrative condensation of carboxylic acids and amines, a principle that can be extended to the formation of esters from phosphinic acids. nih.gov
| Method | Phosphorus Source | Nitrophenol Source | Key Reagents/Catalysts | General Conditions |
| Chloride Acylation | Phenylphosphinic chloride | p-Nitrophenol | Tertiary amine (e.g., triethylamine) | Polar solvent |
| DCC Coupling | Phenylphosphinic acid | p-Nitrophenol | Dicyclohexylcarbodiimide (DCC), DMAP | THF |
| T3P® Activation | Phenylphosphinic acid | p-Nitrophenol | Propylphosphonic anhydride (B1165640) (T3P®) | - |
Synthesis of Related Phosphinic and Phosphonic Esters with Nitrophenyl Moieties
The synthesis of phosphinic and phosphonic esters containing nitrophenyl groups is a crucial area, as these esters are often precursors to the final phosphinic acids.
Various synthetic strategies are employed, including palladium-catalyzed cross-coupling reactions, which are effective for forming P-C bonds. For instance, the Hirao reaction involves the coupling of aryl halides with H-phosphinates or dialkyl phosphites in the presence of a palladium catalyst. scispace.comresearchgate.net Copper-catalyzed P-arylation of compounds containing a P-H bond also provides a viable route. organic-chemistry.org
A patent describes a method for preparing O,O-dialkyl p-nitrophenyl phosphate (B84403) by reacting p-nitrophenol with a dialkyl chlorophosphate in the presence of a base. google.com Although this describes a phosphate, the principle is applicable to phosphonate (B1237965) and phosphinate synthesis.
| Reaction Type | Phosphorus Reactant | Aryl Reactant | Catalyst/Reagents | Product Type |
| Hirao Reaction | Alkyl-H-phosphinic acids | Aryl halides | Palladium complex | Aryl-alkyl-phosphinates |
| Copper-Catalyzed P-Arylation | H-phosphinates | Aryl compounds | CuI/proline | Aryl phosphinates |
| Acylation | Dialkyl chlorophosphate | p-Nitrophenol | Base | p-Nitrophenyl phosphate ester |
Hydrolysis and Dealkylation Techniques for Phosphinate Esters
The conversion of phosphinate esters to the corresponding phosphinic acids is a fundamental step. nih.gov This transformation can be accomplished through several dealkylation or hydrolysis methods. nih.govnih.govproquest.comresearchgate.net
Acid-catalyzed hydrolysis is a widely used and general procedure. nih.govproquest.com Typically, the phosphinate ester is refluxed with a concentrated mineral acid, such as hydrochloric acid (HCl), to cleave the ester bond. nih.govproquest.com The reaction conditions, including acid concentration and reaction time, often need to be optimized for specific substrates. proquest.com
Alkaline hydrolysis is another common method. researchgate.net However, for many phosphinate and phosphonate esters, cleavage of the P-O-C linkage can be challenging. nih.govnih.gov
A milder and often more efficient method involves the use of silyl (B83357) halides, particularly trimethylsilyl (B98337) bromide (TMSBr) or trimethylsilyl iodide (TMSI). proquest.comresearchgate.net This dealkylation process, known as the McKenna procedure when using TMSBr followed by methanolysis, is effective for converting dialkyl phosphonates to phosphonic acids and can be applied to phosphinates. researchgate.net The reaction proceeds via the formation of a silyl ester intermediate, which is then readily hydrolyzed under mild conditions, often just by the addition of water or an alcohol. google.comresearchgate.net This method is advantageous as it often proceeds in high yield and under neutral conditions, preserving other functional groups in the molecule. researchgate.net
| Method | Reagent(s) | Typical Conditions | Key Intermediate | Notes |
| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux | - | General and widely used method. nih.govproquest.com |
| Silyl Dealkylation | TMSBr or TMSI, then H₂O/MeOH | Room temperature or mild heating | Silyl phosphinate ester | Mild conditions, high yields, compatible with various functional groups. proquest.comresearchgate.net |
| Hydrogenolysis | H₂, Pd/C or PtO₂ | - | - | Used for cleaving benzyl (B1604629) esters. beilstein-journals.org |
Application of Staudinger Reactions in Phosphonamidate Synthesis
The Staudinger reaction provides a mild and efficient pathway for the synthesis of phosphonamidates, which are analogues of phosphinates where an oxygen atom is replaced by a nitrogen atom. rsc.orgnih.gov The classic Staudinger reaction involves the reaction of an organic azide (B81097) with a trivalent phosphorus compound, such as a phosphine, to form an iminophosphorane. nih.govthermofisher.com
For the synthesis of phosphonamidates, H-phosphinates (phosphinic esters) serve as stable and readily available starting materials. rsc.org These are converted in situ to a trivalent silyl phosphonite species by reaction with a silylating agent. This reactive intermediate then undergoes the Staudinger reaction with an azide to produce the desired phosphonamidate. rsc.orgfu-berlin.de A key advantage of this method is that it proceeds under mild, acid-free conditions, making it suitable for sensitive substrates, including peptides. rsc.org The reaction is highly chemoselective and tolerates a wide range of functional groups. nih.gov This approach has been successfully applied to both solution-phase and solid-phase synthesis. rsc.org
Stereoselective Synthetic Pathways for Phosphinic Acid Derivatives
Achieving stereocontrol in the synthesis of phosphinic acid derivatives is of significant interest, particularly for applications in medicinal chemistry where molecular stereochemistry is critical. mdpi.comnih.govresearchgate.net The synthesis of P-chiral phosphinic acids often involves the generation of two new stereogenic centers if a C-P bond is formed by addition to an imine, for example. mdpi.com
Several strategies have been developed for the stereoselective synthesis of these compounds. One common approach involves the diastereoselective nucleophilic addition of phosphorus compounds, such as H-phosphinates, to chiral imines. mdpi.comthieme-connect.com The chirality of the imine, often derived from a chiral amine or aldehyde, directs the stereochemical outcome of the addition.
The use of chiral catalysts represents another powerful method for achieving enantioselectivity. mdpi.com Additionally, chiral auxiliaries attached to either the phosphorus reactant or the electrophile can effectively control the stereochemistry of the reaction.
Resolution methodologies, including the separation of diastereomeric salts formed with a chiral resolving agent, can also be employed to obtain enantiomerically pure phosphinic acid derivatives. thieme-connect.com Furthermore, it is possible to convert chiral α-aminophosphonates into chiral α-amino-H-phosphinic derivatives, providing another pathway to these valuable compounds. thieme-connect.com A highly diastereoselective P-Michael addition of chiral aminophosphinic acids to achiral acrylates has also been developed, which proceeds through a domino chirality transfer mechanism. researchgate.net
Theoretical and Computational Investigations of Phosphinic Acid, P Nitrophenyl Phenyl Structural and Reactive Properties
Quantum Chemical Studies (e.g., Density Functional Theory)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research due to their favorable balance of accuracy and computational cost. DFT methods are widely used to predict a range of molecular properties, including equilibrium geometries, electronic structures, and reactivity indices for organophosphorus compounds. For (p-nitrophenyl)phenylphosphinic acid, DFT calculations, commonly using functionals like B3LYP or PBE0 combined with basis sets such as 6-311++G(d,p), can provide a detailed picture of its molecular characteristics.
Geometry Optimization and Electronic Structure Analysis
The electronic structure is profoundly influenced by the p-nitrophenyl group. The nitro (NO₂) group is a potent electron-withdrawing group, which significantly polarizes the molecule. This effect is evident in the calculated atomic charges and the molecular electrostatic potential (MEP) map. The MEP surface visually represents the charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. For this molecule, negative potential (red/yellow areas) would be concentrated around the electronegative oxygen atoms of the nitro and phosphinyl (P=O) groups, indicating sites prone to electrophilic attack. Conversely, positive potential (blue areas) would be located near the acidic hydroxyl proton and the P-H proton, marking them as likely sites for nucleophilic interaction.
| Parameter | Predicted Value | Description |
|---|---|---|
| P=O Bond Length | ~1.48 Å | Typical double bond character between phosphorus and oxygen. |
| P-OH Bond Length | ~1.55 Å | Single bond between phosphorus and the hydroxyl oxygen. |
| P-C (phenyl) Bond Length | ~1.80 Å | Single bond connecting phosphorus to the phenyl ring carbon. |
| P-C (p-nitrophenyl) Bond Length | ~1.81 Å | Single bond connecting phosphorus to the p-nitrophenyl ring carbon. |
| O-P-O Bond Angle | ~115° | Angle within the phosphinic acid functional group. |
| C-P-C Bond Angle | ~105° | Angle between the two aryl substituents. |
Molecular Orbital Analysis (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO)
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity).
For (p-nitrophenyl)phenylphosphinic acid, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring and the phosphinic acid moiety. In contrast, the LUMO is anticipated to be centered on the electron-deficient p-nitrophenyl ring, particularly on the nitro group, which is a strong π-acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable, more polarizable, and generally more reactive. The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy significantly, thereby reducing the HOMO-LUMO gap compared to unsubstituted phenylphosphinic acid. This smaller gap points to enhanced reactivity. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| E(HOMO) | - | ~ -7.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| E(LUMO) | - | ~ -3.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.5 | Indicates kinetic stability; a smaller gap implies higher reactivity. |
| Hardness (η) | (E(LUMO) - E(HOMO))/2 | ~ 2.25 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. |
| Softness (S) | 1 / (2η) | ~ 0.22 | Reciprocal of hardness; soft molecules are more reactive. |
| Electrophilicity (ω) | μ² / (2η) where μ = (E(HOMO)+E(LUMO))/2 | ~ 3.23 | Measures the ability of a molecule to accept electrons. |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical studies provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. All-atom MD simulations can model the conformational dynamics of (p-nitrophenyl)phenylphosphinic acid in a solvent environment, revealing how it moves, flexes, and interacts with its surroundings.
The primary sources of conformational flexibility in this molecule are the rotations around the P-C single bonds connecting the phosphorus atom to the two aromatic rings. MD simulations can map the potential energy landscape associated with these rotations, identifying low-energy conformers and the barriers to their interconversion. Such simulations would track the torsional angles between the rings and the P=O bond to characterize the molecule's preferred shape in solution. This information is crucial for understanding how the molecule might fit into an enzyme's active site or self-assemble in solution.
Reaction Pathway Elucidations and Transition State Analysis
Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, it is possible to construct a complete reaction energy profile. A critical aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.
For (p-nitrophenyl)phenylphosphinic acid, a relevant reaction to study would be its hydrolysis or its reaction as a phosphorylating agent. Computational methods can model the approach of a nucleophile (like a water or hydroxide (B78521) ion) to the electrophilic phosphorus center. The calculations would optimize the geometry of the transition state, which is characterized by the partial formation and breaking of bonds. Frequency calculations are then used to confirm the nature of these stationary points; reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. The electron-withdrawing nitro group is expected to stabilize the transition state of a nucleophilic attack on phosphorus, thereby lowering the activation energy and accelerating the reaction rate compared to less substituted phosphinic acids.
Structure-Reactivity Relationships Derived from Computational Models
The ultimate goal of computational analysis is often to establish clear relationships between a molecule's structure and its reactivity. For (p-nitrophenyl)phenylphosphinic acid, the dominant structural feature governing its reactivity is the p-nitrophenyl substituent. Computational models provide a quantitative basis for understanding this influence.
The key structure-reactivity insights derived from computational models are:
Enhanced Electrophilicity : The strong electron-withdrawing nature of the nitro group makes the phosphorus atom more electron-deficient and thus a stronger electrophile. This is quantified by calculated atomic charges and the LUMO's energy and localization.
Increased Acidity : By pulling electron density away from the P-OH bond, the nitro group increases the acidity of the hydroxyl proton, making the compound a stronger acid than phenylphosphinic acid.
Higher Reactivity : The reduced HOMO-LUMO gap signifies that the molecule is more susceptible to chemical reactions, acting as both a better electron acceptor and, in certain contexts, a better electron donor.
These computational descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. By calculating these properties for a series of related phosphinic acids, one could build a predictive model that correlates these electronic parameters with experimentally observed reaction rates or biological activities, providing a powerful tool for the rational design of new organophosphorus compounds.
Advanced Spectroscopic Characterization Techniques for Phosphinic Acid, P Nitrophenyl Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., P NMR, H NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. Both P and H NMR would provide critical information about the chemical environment of the phosphorus and hydrogen atoms in (p-nitrophenyl)phenylphosphinic acid.
P NMR Spectroscopy: The P NMR spectrum is expected to show a single resonance for the phosphorus atom. The chemical shift (δ) of this signal is influenced by the electronic nature of the substituents attached to the phosphorus. For analogous arylphosphinic acids, these shifts typically appear in a characteristic range. The presence of the electron-withdrawing nitro group on one of the phenyl rings is expected to deshield the phosphorus nucleus, shifting its resonance downfield compared to unsubstituted diphenylphosphinic acid. The chemical shifts for phosphorus(V) compounds can vary widely, but for phosphinic acids, they are generally found in a positive chemical shift range relative to the standard 85% H₃PO₄. science-and-fun.dehuji.ac.il
H NMR Spectroscopy: The H NMR spectrum would provide detailed information about the aromatic protons and the acidic proton of the phosphinic acid group. The protons on the two phenyl rings would be in different chemical environments.
p-Nitrophenyl Protons: The protons on the p-nitrophenyl ring are expected to appear as a classic AA'BB' system, which often simplifies to two distinct doublets due to the strong electron-withdrawing effect of the nitro group. researchgate.netquora.com The protons ortho to the nitro group (H-a) would be significantly deshielded and appear at a higher chemical shift (downfield, likely δ 8.2-8.4 ppm) compared to the protons meta to the nitro group (H-b, likely δ 7.5-7.7 ppm). researchgate.netmdpi.com
Phenyl Protons: The protons on the unsubstituted phenyl ring would appear as a more complex multiplet in the aromatic region (likely δ 7.4-7.8 ppm), overlapping with the signals from the p-nitrophenyl group. chemicalbook.comrsc.org
P-OH Proton: The acidic proton of the P-OH group is expected to appear as a broad singlet at a variable chemical shift, typically downfield (δ 10-12 ppm or even higher), and its position can be highly dependent on the solvent and concentration. quora.com This peak would disappear upon D₂O exchange.
Table 1: Expected $^{1}$H NMR Spectral Data for (p-Nitrophenyl)phenylphosphinic Acid
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| H-a (ortho to -NO₂) | 8.2 - 8.4 | Doublet (d) | Deshielded by the electron-withdrawing nitro group. |
| H-b (meta to -NO₂) | 7.5 - 7.7 | Doublet (d) | |
| Phenyl H's | 7.4 - 7.8 | Multiplet (m) | Complex pattern due to coupling with phosphorus and other protons. |
| P-OH | 10 - 12 | Broad Singlet (br s) | Chemical shift is variable; disappears with D₂O exchange. |
Infrared (IR) Spectroscopy
The IR spectrum of (p-nitrophenyl)phenylphosphinic acid would be characterized by absorption bands corresponding to its key functional groups.
P=O Stretching: A strong and prominent absorption band is expected in the region of 1150-1250 cm⁻¹, characteristic of the phosphoryl (P=O) group stretching vibration in phosphinic acids. nih.gov
O-H Stretching: A very broad and strong absorption band is anticipated in the 2500-3000 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic or phosphinic acid dimer. osti.gov
NO₂ Stretching: Two distinct, strong absorption bands are expected for the nitro group: one for the asymmetric stretch (νas) around 1520-1540 cm⁻¹ and one for the symmetric stretch (νs) around 1340-1350 cm⁻¹. mdpi.com
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹. Aromatic C=C stretching vibrations will show multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. mdpi.com
P-C Stretching: A band of medium intensity corresponding to the P-phenyl linkage is expected around 1440 cm⁻¹.
Table 2: Expected IR Absorption Bands for (p-Nitrophenyl)phenylphosphinic Acid
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (acid) | 2500 - 3000 | Strong, Broad |
| Aromatic C-H | 3010 - 3100 | Weak to Medium |
| NO₂ (asymmetric stretch) | 1520 - 1540 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| NO₂ (symmetric stretch) | 1340 - 1350 | Strong |
| P=O (phosphoryl) | 1150 - 1250 | Strong |
| P-O-H Bending / C-O Stretch | 900 - 1000 | Medium, Broad |
Mass Spectrometry (MS and MS-MS)
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.
In Electron Ionization (EI) mode, the molecular ion peak (M⁺˙) would be expected. The fragmentation pattern would likely be dominated by cleavages adjacent to the phosphorus atom and the loss of the nitro group.
Expected Fragmentation Pathways:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or a related fragment like NO (30 Da) or O (16 Da).
P-C Bond Cleavage: Cleavage of the phosphorus-carbon bonds could lead to the formation of fragments corresponding to the loss of a phenyl radical (C₆H₅, 77 Da) or a nitrophenyl radical (C₆H₄NO₂, 122 Da).
Fragments containing Phosphorus: Key fragments would include ions like [M - C₆H₅]⁺ and [M - C₆H₄NO₂]⁺. The base peak could correspond to a stable, phosphorus-containing cation or a rearranged aromatic fragment. nih.govlibretexts.org
Table 3: Plausible Mass Spectrometry Fragments for (p-Nitrophenyl)phenylphosphinic Acid
| m/z Value | Possible Fragment Identity | Notes |
|---|---|---|
| 263 | [M]⁺˙ | Molecular Ion |
| 217 | [M - NO₂]⁺ | Loss of nitro group |
| 186 | [M - C₆H₅]⁺ | Loss of phenyl radical |
| 141 | [M - C₆H₄NO₂]⁺ | Loss of nitrophenyl radical |
| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Diffraction Studies of Crystalline Structures
While specific crystal structure data for (p-nitrophenyl)phenylphosphinic acid is not available, analysis of related compounds like diphenylphosphinic acid allows for predictions about its solid-state structure. researchgate.net
It is highly probable that the compound would crystallize in a centrosymmetric space group. The most significant feature in the crystal packing would be the formation of strong intermolecular hydrogen bonds between the phosphinic acid moieties (P=O···H-O-P). This interaction typically leads to the formation of dimers or infinite chains, creating a stable supramolecular architecture. researchgate.netresearchgate.net The phenyl and p-nitrophenyl groups would be arranged to maximize packing efficiency and engage in weaker intermolecular interactions such as π-π stacking or C-H···O contacts, potentially involving the oxygen atoms of the nitro and phosphoryl groups. The presence of the polar nitro group could lead to additional dipole-dipole interactions, further influencing the crystal packing arrangement.
Applications in Catalysis and Materials Science Research
Catalytic Roles in Organic Transformations, including Asymmetric Catalysis
(p-Nitrophenyl)phenylphosphinic acid and its derivatives have shown potential as catalysts in a variety of organic transformations. While specific data for this exact compound is limited, the broader class of phosphinic acids is known to participate in catalysis. Phenylphosphinic acid, for instance, acts as an effective accelerator for organic peroxide catalysts used in polymerization processes and as a catalyst for the esterification of carboxylic acids and alcohols nbinno.com. The principles of catalysis involving related chiral phosphoric acids (CPAs) are well-established, where they function as versatile tools in asymmetric synthesis with good reactivity and selectivity researchgate.net.
In the realm of asymmetric catalysis, chiral derivatives of phosphinic acids can be designed to create specific chiral environments for enantioselective reactions. Although detailed studies on (p-nitrophenyl)phenylphosphinic acid in this context are not extensively documented, the fundamental concepts of Brønsted acid catalysis suggest its potential. Chiral P,N-ligands are widely used in asymmetric catalysis, highlighting the importance of phosphorus-containing functionalities researchgate.net. The development of highly acidic and sterically hindered catalysts has been shown to improve both reactivity and enantioselectivity in various asymmetric transformations researchgate.net.
The following table summarizes representative applications of related phosphinic and phosphoric acid catalysts in organic synthesis, illustrating the potential catalytic roles of (p-nitrophenyl)phenylphosphinic acid.
| Catalyst Type | Reaction | Role of Catalyst | Typical Enantiomeric Excess (ee) |
| Chiral Phosphoric Acids (CPAs) | Friedel-Crafts Alkylation | Brønsted Acid Catalyst | Up to 99% |
| Chiral Imidodiphosphoric Acids (IDPs) | Prins Cyclization | Confined Brønsted Acid Catalyst | Good to excellent |
| Phenylphosphinic Acid | Esterification | Acid Catalyst | Not applicable |
| P,N-Ligand Complexes | Asymmetric Hydrogenation | Chiral Ligand for Metal Catalyst | High |
Polymer Modification and Enhancement of Material Properties
The incorporation of phosphorus-containing compounds into polymer structures is a well-established method for modifying and enhancing material properties mdpi.com. Phenylphosphinic acid is utilized as a light stabilizer and antioxidant in polymers, contributing to their longevity and performance nbinno.com. The introduction of phosphinic acid moieties can impart improved flame retardancy, increased solubility, better adhesion, and enhanced biocompatibility to polymers mdpi.com.
The general strategies for creating sidechain phosphorus-containing polyacids involve either the (co)polymerization of phosphorus-containing vinyl monomers or the post-modification of existing polymers mdpi.com. While direct studies on the use of (p-nitrophenyl)phenylphosphinic acid for polymer modification are not widely available, its structural features suggest its potential in this area. The presence of the aromatic rings could enhance thermal stability, while the polar nitro group might improve adhesion and other surface properties.
Below is a table outlining the effects of incorporating phosphinic acid derivatives into different polymer matrices.
| Polymer Matrix | Phosphorus-Containing Modifier | Observed Property Enhancement |
| Polystyrene | Phenylphosphinic Acid | Improved thermal stability and flame retardancy |
| Poly(methyl methacrylate) | Vinylphosphonic Acid | Increased hydrophilicity and adhesion |
| Polyethylene | Phenylphosphinic Acid | Enhanced antioxidant properties and UV stability nbinno.com |
| Polyvinyl Alcohol | Azo-functionalized Benzoate | Modified solubility and thermal properties |
Development of Advanced Materials such as Self-Assembled Monolayers and Nanostructures
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate and are used to precisely control the interfacial properties of materials. Phosphonic acids are well-known for their ability to form robust SAMs on various metal oxide surfaces rsc.orgmdpi.com. These SAMs can tailor the interface between organic semiconductors and transparent conductive oxides in optoelectronic devices, leading to increased current density and photovoltaic performance nrel.gov.
While research has predominantly focused on phosphonic acids for SAM formation, the underlying principles can be extended to phosphinic acids like (p-nitrophenyl)phenyl-. The phosphinic acid group can act as an anchor to the substrate, while the (p-nitrophenyl)phenyl- moiety would form the outer surface of the monolayer, dictating its properties. The dipolar nature of the p-nitrophenyl group could be particularly useful in tuning the work function of surfaces, a critical parameter in organic electronics nih.gov. The orientation of phenylphosphonic acid SAMs has been studied in detail, revealing a well-defined tilt angle of the phenyl ring with respect to the surface normal nrel.gov.
The potential of (p-nitrophenyl)phenylphosphinic acid in nanostructure development lies in its ability to functionalize nanoparticles or act as a component in metal-organic frameworks. The defined coordination chemistry of the phosphinic acid group can be exploited to create ordered nanostructures with tailored electronic and optical properties.
The table below compares the characteristics of SAMs formed from different organic acids.
| SAM-forming Molecule | Substrate | Key Feature of SAM | Potential Application |
| Phenylphosphonic Acid | Indium Zinc Oxide | Well-ordered monolayer with defined molecular orientation nrel.gov | Organic solar cells, OLEDs nrel.gov |
| Alkylphosphonic Acids | Aluminum Oxide | Tunable dipole moment affecting threshold voltage | Organic thin-film transistors nih.gov |
| Carboxylic Acids | Titanium Alloy | Formation of stable, ordered layers | Biomedical implants, MEMS/NEMS mdpi.com |
| (p-nitrophenyl)phenylphosphinic acid (projected) | Metal Oxides | High dipole moment from the nitro group | Tuning work function in electronic devices |
Role as Intermediates in the Synthesis of Complex Organic Molecules
Phenylphosphinic acid is recognized as a versatile intermediate in the chemical synthesis sector nbinno.com. It serves as a precursor for the synthesis of more complex agrochemicals and pharmaceuticals nbinno.com. The reactivity of the P-H bond and the P-OH group in phosphinic acids allows for a variety of chemical transformations, making them valuable building blocks in organic synthesis.
In the context of (p-nitrophenyl)phenylphosphinic acid, the presence of the nitro group offers additional synthetic handles. For example, the nitro group can be reduced to an amine, which can then be further functionalized. This opens up pathways to a wide range of complex molecules. Esters of p-nitrophenol are also known to be useful in biochemical reactions, suggesting that derivatives of (p-nitrophenyl)phenylphosphinic acid could find applications in bioconjugation and the synthesis of enzyme substrates or inhibitors nih.gov.
The following table provides examples of complex molecules synthesized using phosphinic acid derivatives as key intermediates.
| Intermediate | Reaction Type | Product Class | Significance |
| Phenylphosphinic Acid | Esterification, Peroxide Activation | Polymers, Esters | Industrial applications in plastics and fragrances nbinno.com |
| Chiral H-phosphinates | Nucleophilic Substitution | Enantioenriched Phosphorus Compounds | Potential as prodrugs or chemical biology probes |
| p-Nitrophenyl Esters | Acyl Transfer | Mixed Claisen Products | Synthesis of unnatural hydrocarbons and β-lactones nih.gov |
| (p-nitrophenyl)phenylphosphinic acid (projected) | Reduction of nitro group, further functionalization | Complex Organophosphorus Compounds | Access to novel ligands, catalysts, and biologically active molecules |
Environmental Fate and Degradation Research of Organophosphorus Compounds General Principles Applied
Hydrolytic and Oxidative Degradation Pathways in Environmental Contexts
The degradation of Phosphinic acid, (p-nitrophenyl)phenyl- in the environment is expected to occur primarily through hydrolysis and oxidation.
Hydrolysis: The ester linkage in organophosphorus compounds is susceptible to hydrolysis. For instance, the related compound Ethyl O-(p-nitrophenyl) phenyl phosphonothionate (EPN) is known to be stable in neutral and acidic media but hydrolyzes in alkaline conditions to yield p-nitrophenol. coastalwiki.orgnih.gov Similarly, the hydrolysis of p-nitrophenyl phosphates is a well-studied process that results in the formation of p-nitrophenol and inorganic phosphate (B84403). researchgate.netwikipedia.org It is therefore anticipated that Phosphinic acid, (p-nitrophenyl)phenyl- would hydrolyze at the ester bond, particularly under alkaline conditions, to yield p-nitrophenol and phenylphosphinic acid. The rate of hydrolysis is influenced by pH and temperature.
A summary of the expected primary degradation pathways is presented below:
| Degradation Pathway | Description | Expected Primary Products |
| Hydrolysis | Cleavage of the P-O-C ester bond, accelerated by alkaline pH. | p-Nitrophenol, Phenylphosphinic acid |
| Oxidation | Reaction with environmental oxidants (e.g., hydroxyl radicals). | Further degradation of p-nitrophenol and phenylphosphinic acid. |
Adsorption and Mobility Studies in Various Environmental Compartments (e.g., soil, water)
The movement of Phosphinic acid, (p-nitrophenyl)phenyl- in the environment is governed by its adsorption to soil and sediment particles.
Adsorption in Soil: The adsorption of organophosphorus compounds to soil is influenced by soil properties such as organic matter content, clay content, and pH. ecetoc.org For example, the organophosphonate herbicide glyphosate (B1671968) shows strong adsorption to soil, which limits its mobility. frontiersin.orgfrontiersin.org The phosphonic acid moiety is suggested to be key to this binding. frontiersin.org Given its phosphinic acid structure, it is expected that Phosphinic acid, (p-nitrophenyl)phenyl- would also exhibit significant adsorption to soil particles. The presence of phosphate in the soil can influence the sorption of phosphonate (B1237965) herbicides, suggesting a competitive adsorption mechanism. frontiersin.org The adsorption of weak acids to soil is also pH-dependent, with greater sorption generally observed at lower pH values. ecetoc.org
Mobility in Water: Due to its expected adsorption to soil and sediments, the mobility of Phosphinic acid, (p-nitrophenyl)phenyl- in aquatic systems is likely to be low. The related compound EPN has low water solubility and is expected to be relatively immobile in soils, with a tendency to adsorb to suspended particles and sediments in water. coastalwiki.org This suggests that Phosphinic acid, (p-nitrophenyl)phenyl- and its degradation products would primarily be found in the sediment phase of aquatic environments.
The table below summarizes the expected mobility in different environmental compartments.
| Environmental Compartment | Expected Mobility | Influencing Factors |
| Soil | Low | High adsorption to soil organic matter and clay particles. Soil pH. |
| Water | Low | Adsorption to suspended solids and sediment. |
| Air | Low | Low volatility is expected based on similar compounds. |
Research on Environmental Persistence and Factors Influencing Degradation
The persistence of Phosphinic acid, (p-nitrophenyl)phenyl- in the environment is determined by the rate of its degradation, which is influenced by several factors.
Persistence: Organophosphorus compounds like EPN are reported to degrade rapidly in soil and water, with a persistence of less than a month. coastalwiki.org The dissipation half-life of glyphosate in surface soil has been found to be approximately 26 days. frontiersin.org Based on these related compounds, Phosphinic acid, (p-nitrophenyl)phenyl- is not expected to be highly persistent in the environment.
Factors Influencing Degradation:
pH: As discussed, pH is a critical factor in the hydrolysis of organophosphorus esters. Alkaline conditions generally accelerate hydrolysis. nih.gov
Temperature: Higher temperatures typically increase the rate of both chemical and microbial degradation.
Microbial Activity: Microbial degradation is a major pathway for the dissipation of many organophosphorus compounds from soil. frontiersin.org Microorganisms can utilize these compounds as a source of carbon and phosphorus.
Sunlight (Photolysis): Photodegradation can be an important fate process for some organic compounds in surface waters. While specific data for Phosphinic acid, (p-nitrophenyl)phenyl- is unavailable, photolysis is a known degradation pathway for p-nitrophenol.
The key factors influencing the environmental persistence are outlined in the following table.
| Factor | Influence on Degradation |
| pH | Higher pH generally increases the rate of hydrolysis. |
| Temperature | Higher temperatures increase degradation rates. |
| Microbial Population | Active microbial communities enhance biodegradation. |
| Sunlight | Can contribute to the degradation of the compound and its transformation products in water. |
Characterization and Analysis of Environmental Transformation Products
The degradation of Phosphinic acid, (p-nitrophenyl)phenyl- is expected to result in several transformation products.
Based on the degradation pathways of related compounds, the primary transformation products are likely to be:
p-Nitrophenol: Formed through the hydrolysis of the ester linkage. This compound itself is subject to further degradation in the environment.
Phenylphosphinic acid: The other primary product of hydrolysis. epa.gov
Further degradation of these initial products can occur. For example, the degradation of EPN in upland soils has been shown to produce a series of compounds including EPN-oxon, desethyl EPN-oxon, p-nitrophenol, and ultimately phenylphosphonic acid. nih.gov The oxidation of p-nitrophenol can lead to the formation of aromatic compounds like hydroquinone (B1673460) and p-benzoquinone, and eventually to smaller organic acids and carbon dioxide. researchgate.net
The expected environmental transformation products are listed in the table below.
| Parent Compound | Degradation Process | Transformation Products |
| Phosphinic acid, (p-nitrophenyl)phenyl- | Hydrolysis | p-Nitrophenol, Phenylphosphinic acid |
| p-Nitrophenol | Oxidation/Biodegradation | Hydroquinone, p-Benzoquinone, Mineralization products (CO2, H2O) |
| Phenylphosphinic acid | Biodegradation | Further breakdown products |
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for (p-nitrophenyl)phenylphosphinic acid?
- Methodological Answer : Synthesis typically involves aryl coupling reactions, such as palladium-catalyzed cross-coupling between phenylphosphinic acid derivatives and p-nitrophenyl halides. Critical parameters include optimizing reaction temperature (e.g., 80–120°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios to minimize side products like bis-arylphosphinic acids. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential due to polar byproducts . Retrosynthetic AI tools (e.g., Reaxys/Pistachio models) can predict feasible pathways by analyzing analogous reactions for nitro-substituted phosphinic acids .
Q. How can researchers confirm the purity and structural integrity of synthesized (p-nitrophenyl)phenylphosphinic acid?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/³¹P NMR : Verify absence of unreacted precursors (e.g., phenylphosphinic acid δ~10–15 ppm for P–H) and confirm nitro-group integration.
- X-ray crystallography : Resolve molecular geometry (e.g., bond angles at phosphorus) and nitro-group orientation .
- Elemental analysis : Match experimental vs. theoretical C, H, N, P percentages (±0.3% tolerance) .
Q. What distinguishes the acidity of (p-nitrophenyl)phenylphosphinic acid from unsubstituted phenylphosphinic acid?
- Methodological Answer : The electron-withdrawing nitro group enhances acidity by stabilizing the conjugate base via resonance. Titrate with NaOH (0.1 M in ethanol) and measure pKa potentiometrically. Compare to phenylphosphinic acid (pKa ~1.8) and meta/para-substituted analogs. Computational DFT studies (B3LYP/6-311+G*) can model charge distribution and predict acidity trends .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in radical scavenging or coordination chemistry?
- Methodological Answer : The nitro group enhances electrophilicity, making the phosphorus center more susceptible to nucleophilic attack. Study via:
- EPR spectroscopy : Detect radical intermediates during reactions with peroxides.
- Coordination studies : Titrate with transition metals (e.g., Fe³⁺, Cu²+) and monitor UV-vis shifts (λ~400–500 nm for d-d transitions). Compare stability constants (log K) to phenylphosphinic acid using Job’s method .
Q. What computational strategies resolve contradictions in reported catalytic activity of (p-nitrophenyl)phenylphosphinic acid derivatives?
- Methodological Answer : Discrepancies in catalysis (e.g., enantioselectivity in Brønsted acid catalysis) may arise from conformational flexibility. Use:
- Molecular dynamics (MD) simulations : Analyze rotational barriers of the nitro-phenyl group (AMBER/GAFF force fields).
- Docking studies (AutoDock Vina) : Model substrate binding in chiral cavities. Validate with kinetic experiments (e.g., kcat/Km for ester hydrolysis) .
Q. How can researchers optimize experimental conditions for studying tautomerism in (p-nitrophenyl)phenylphosphinic acid?
- Methodological Answer : Tautomerism between phosphinic acid (P–OH) and phosphinous acid (P–H) forms is solvent-dependent. Characterize via:
- Variable-temperature NMR : Track proton exchange in DMSO-d₆ vs. CDCl₃.
- IR spectroscopy : Identify O–H (2500–3300 cm⁻¹) vs. P–H (2300–2400 cm⁻¹) stretches. Solvent polarity adjustments (e.g., adding hexafluoroisopropanol) can stabilize specific tautomers .
Data Contradiction Analysis
Q. How to address conflicting reports on the thermal stability of (p-nitrophenyl)phenylphosphinic acid?
- Methodological Answer : Discrepancies may arise from impurity-driven decomposition. Use:
- TGA-DSC : Measure decomposition onset temperature (Td) under N₂ vs. air. High-purity samples (>99% by HPLC) typically show Td >200°C.
- Mass spectrometry (EI-MS) : Identify volatile decomposition products (e.g., NO₂, detected at m/z 46) .
Tables for Key Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 277.21 g/mol | |
| pKa (in EtOH) | ~1.2 (predicted via DFT) | |
| λmax (UV-vis) | 265 nm (π→π* nitro group) | |
| TGA Decomposition | 215°C (N₂ atmosphere) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
